4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione
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Overview
Description
4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione is an organic compound that belongs to the class of pyran derivatives This compound is characterized by the presence of a chloro group and a phenyl group attached to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyran ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-chloro-4-phenyl-2H-pyran-2,6-dione.
Reduction: Formation of 4-chloro-4-phenyldihydro-2H-pyran-2-ol.
Substitution: Formation of 4-amino-4-phenyldihydro-2H-pyran-2,6(3H)-dione.
Scientific Research Applications
4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4-phenyl-2H-pyran-2,6-dione
- 4-Bromo-4-phenyldihydro-2H-pyran-2,6(3H)-dione
- 4-Methyl-4-phenyldihydro-2H-pyran-2,6(3H)-dione
Uniqueness
4-Chloro-4-phenyldihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of both a chloro group and a phenyl group on the dihydropyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9ClO3 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-chloro-4-phenyloxane-2,6-dione |
InChI |
InChI=1S/C11H9ClO3/c12-11(8-4-2-1-3-5-8)6-9(13)15-10(14)7-11/h1-5H,6-7H2 |
InChI Key |
VRXWKAZGXDFQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(=O)CC1(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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